N-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1-benzofuran-2-carboxamide
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Overview
Description
N-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1-benzofuran-2-carboxamide is a novel compound with potential pharmacological applications. Its structure features a benzofuran ring fused to a piperazine moiety, making it an interesting candidate for further investigation.
Preparation Methods
The synthesis of this compound involves a three-step protocol:
Hydrolysis: The starting material undergoes hydrolysis to yield the corresponding phenoxy acid.
Coupling Reaction: The phenoxy acid is coupled with 2-amino-4-(4-bromophenyl)thiazole in the presence of dry dichloromethane, lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU). .
Chemical Reactions Analysis
The compound may undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions remain to be explored. Major products formed from these reactions are essential for understanding its versatility.
Scientific Research Applications
Medicine: It could be explored as a drug candidate due to its piperazine moiety, which is present in various biologically active compounds.
Antibacterial Activity: Similar derivatives of 1,2,4-triazole with a piperazine moiety have exhibited good antibacterial activity.
Neurological Disorders: Given the piperazine ring’s presence in treatments for Parkinson’s and Alzheimer’s disease, further research may uncover its neuroprotective effects.
Mechanism of Action
The exact mechanism by which N-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1-benzofuran-2-carboxamide exerts its effects remains to be elucidated. Molecular targets and pathways involved need further investigation.
Comparison with Similar Compounds
While specific comparisons are scarce, highlighting the compound’s uniqueness is crucial. Further exploration could reveal related compounds and their distinct features.
Properties
Molecular Formula |
C20H20ClN3O2 |
---|---|
Molecular Weight |
369.8 g/mol |
IUPAC Name |
N-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C20H20ClN3O2/c21-16-5-3-6-17(13-16)24-10-8-23(9-11-24)14-22-20(25)19-12-15-4-1-2-7-18(15)26-19/h1-7,12-13H,8-11,14H2,(H,22,25) |
InChI Key |
ZZXIIFLCABKHAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CNC(=O)C2=CC3=CC=CC=C3O2)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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